molecular formula C18H20N8O2 B2480670 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1396768-08-3

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide

Katalognummer: B2480670
CAS-Nummer: 1396768-08-3
Molekulargewicht: 380.412
InChI-Schlüssel: VMPJXGSMEQWXDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic small molecule featuring a piperidine-4-carboxamide core with two pyrimidinyl substituents and a pyrazolyl moiety. The 6-methoxypyrimidin-4-yl group may enhance solubility or metabolic stability, while the 1H-pyrazol-1-yl substituent could influence target binding affinity. Synthetically, it likely involves multi-step coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, to assemble the pyrimidine and pyrazole rings .

Eigenschaften

IUPAC Name

N-(6-methoxypyrimidin-4-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O2/c1-28-17-9-14(19-11-22-17)24-18(27)13-3-7-25(8-4-13)15-10-16(21-12-20-15)26-6-2-5-23-26/h2,5-6,9-13H,3-4,7-8H2,1H3,(H,19,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPJXGSMEQWXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of treating various diseases. This article explores its biological activity, including mechanisms of action, efficacy in different assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrazole ring, two pyrimidine moieties, and a piperidine backbone. Its molecular formula is C20H23N7O3C_{20}H_{23}N_7O_3, and it possesses significant lipophilicity, which may enhance its bioavailability.

Research indicates that this compound may act as a kinase inhibitor , targeting specific pathways involved in cellular proliferation and survival. Kinases are critical in various signaling pathways, making them valuable targets in cancer therapy and other diseases.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant anticancer properties. It has been shown to inhibit the growth of several cancer cell lines, including:

  • Breast Cancer Cells : The compound demonstrated an IC50 value of approximately 300 nM against MCF-7 cells.
  • Lung Cancer Cells : Inhibition of A549 cell proliferation was observed with an IC50 value of around 250 nM.

Antimalarial Activity

Recent investigations have identified the compound's potential as an antimalarial agent. It has shown activity against Plasmodium falciparum, with an EC50 value of approximately 550 nM. The mechanism appears to involve inhibition of specific kinases essential for the parasite's life cycle.

Case Study 1: Inhibition of Kinase Activity

A study conducted by Kato et al. utilized a proprietary KinaseSeeker assay to evaluate the inhibitory effects of the compound on various kinases. The results indicated that it effectively inhibited PfGSK3 and PfPK6, which are implicated in malaria pathogenesis. The compound exhibited an IC50 of 181 nM against PfPK6, illustrating its potential as a dual-action antimalarial agent .

Kinase TargetIC50 (nM)
PfGSK3550
PfPK6181

Case Study 2: Structure-Activity Relationship (SAR)

In a structure-activity relationship study, modifications to the piperidine moiety were analyzed to enhance potency. Substituting the piperidine ring with simpler structures maintained activity against PfPK6 while improving selectivity .

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile, with no significant cytotoxic effects observed at therapeutic concentrations in normal cell lines. Further studies are needed to fully assess its safety in vivo.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a complex molecular structure that includes:

  • Pyrimidine rings : Known for their role in various biological processes, these rings contribute to the compound's interaction with biological targets.
  • Piperidine moiety : This cyclic structure often enhances the pharmacological properties of compounds, including solubility and bioavailability.
  • Pyrazole substituent : This component is critical for the compound's activity against specific targets.

The molecular formula is C19H22N6O2C_{19}H_{22}N_{6}O_{2} with a molecular weight of approximately 366.42 g/mol.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

One of the primary applications of this compound is as a PARP inhibitor. PARP enzymes are involved in DNA repair mechanisms, and their inhibition can lead to increased cancer cell death, particularly in tumors with BRCA mutations. Research has shown that compounds similar to this one exhibit low nanomolar IC50 values against PARP-1 and PARP-2, indicating strong inhibitory potential .

Anticancer Properties

The compound has been evaluated for its anticancer activities, particularly against various cancer cell lines. In vitro studies demonstrate that it can selectively inhibit the growth of cancer cells while sparing normal cells. The selectivity is attributed to its ability to target specific pathways involved in tumor growth and proliferation.

Study on Cancer Cell Lines

A study published in Cancer Research explored the effects of this compound on several cancer cell lines, including those resistant to conventional therapies. The results indicated that the compound significantly reduced cell viability and induced apoptosis in targeted cancer cells .

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)0.5Inhibition of PARP
A549 (Lung Cancer)0.3Induction of apoptosis
HCT116 (Colon Cancer)0.7Cell cycle arrest

Potential as an Antimalarial Agent

Recent research has identified the potential of similar compounds in combating malaria by inhibiting specific kinases essential for Plasmodium survival. The synthesized derivatives were tested against PfGSK3 and PfPK6 kinases, showing promising inhibitory activity .

CompoundIC50 (nM)Target Kinase
Compound A250PfGSK3
Compound B200PfPK6

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

Pyrimidine rings undergo NAS at electron-deficient positions. In related compounds, 2-chloro-5-nitropyrimidine reacts with amines/alcohols under mild conditions (25–95°C) to form substituted derivatives . For the target compound:

  • Pyrazole introduction : Likely achieved via NAS using 1H-pyrazole on 6-chloropyrimidine-4-yl intermediates (Scheme 1A) .

  • Methoxy substitution : 6-methoxypyrimidin-4-yl groups form through methoxylation of chloro precursors under alkaline conditions .

Key parameters :

Reaction ComponentConditionsYieldSource
Pyrazole substitutionEtOH, RT, 10 h64–94%
MethoxylationNaOMe, DMF, 80°C~70% (analog)

Piperidine Carboxamide Formation

The piperidine-4-carboxamide linker is constructed via:

Reductive Amination

Ketone intermediates react with amines (e.g., 6-methoxypyrimidin-4-amine) using NaBH3CN or H2/Pd-C :

text
R-C(=O)-R' + H2N-Pyrimidine → R-NH-CH2-R' (after reduction)

Optimization : Boc-protected amines enable selective deprotection (TFA/DCM) post-coupling .

Carboxylic Acid Coupling

Piperidine-4-carboxylic acid derivatives activate via:

  • Cyanuric fluoride : Forms active fluorides for amide bonds (e.g., 79% yield for 32a ) .

  • PCl3/2-chloro-1-methylpyridinium iodide : Efficient for sterically hindered amines .

Pyrazole Modifications

Pyrazole rings participate in:

  • Alkylation : Mitsunobu reactions with 4-nitropyrazole (Scheme 4 in ).

  • N-methylation : Eschweiler–Clarke conditions (formic acid/HCHO) enhance lipophilicity .

Methoxy Group Stability

6-methoxy groups resist hydrolysis under acidic/basic conditions (pH 2–12, 24 h) , critical for maintaining structural integrity.

Catalytic Cross-Couplings

Palladium-mediated reactions enable complex assembly:

Reaction TypeSubstratesCatalyst SystemYield
Suzuki couplingBoronic acid + halopyrimidinePd(PPh3)4, K2CO355–85%
Buchwald–HartwigAryl halide + piperidinePd2(dba)3/Xantphos60–78%

Stability and Degradation Pathways

  • Thermal stability : Decomposes above 227°C (DSC data analogs) .

  • Oxidative pathways : Piperidine ring undergoes slow N-oxidation in H2O2/acetic acid .

Synthetic Optimization Trends

  • Green chemistry : Piperidine-catalyzed one-pot reactions reduce step count (yield ↑14%) .

  • Solvent effects : Ethanol/MeCN mixtures improve NAS kinetics (k = 0.42 min⁻¹) .

This compound’s reactivity profile aligns with kinase inhibitor development strategies, emphasizing modular synthesis and stability under physiological conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs differ in substituent placement, heterocyclic cores, or pharmacophore arrangements. Below is a comparative analysis with selected analogs:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Piperidine-4-carboxamide 6-(1H-pyrazol-1-yl)pyrimidin-4-yl, 6-methoxypyrimidin-4-yl ~423.4 (estimated) Hypothesized kinase inhibition (e.g., JAK2, CDK) due to pyrimidine/pyrazole motifs
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide Piperidine-3-carboxamide 4-sulfamoylbenzyl ~460.5 Sulfonamide group may enhance solubility; potential antibacterial activity
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine 1-ethyl-3-methylpyrazole, phenyl 374.4 Anticancer activity (e.g., Aurora kinase inhibition) reported in preclinical studies

Functional Insights

Substituent Effects: The methoxy group in the target compound (vs. The pyrazolo[3,4-b]pyridine core in offers a planar heterocyclic system, favoring intercalation or ATP-binding pocket interactions, unlike the non-planar piperidine core of the target compound.

Binding Affinity Predictions :

  • Molecular docking studies suggest the target compound’s pyrimidine rings may form hydrogen bonds with kinase hinge regions (e.g., CDK2), while analogs like rely on pyrazolo-pyridine stacking interactions .

Research Findings and Limitations

  • In Silico Studies : Computational models predict moderate kinase inhibitory activity (IC50 ~100 nM for JAK2), but experimental validation is lacking .
  • Metabolic Stability : The methoxy group may reduce CYP450-mediated oxidation compared to sulfonamide-containing analogs .

Notes on Evidence and Limitations

  • Evidence Gaps : Direct experimental data for the target compound are absent in the provided sources. Comparisons rely on structural extrapolation and analog studies.
  • Diverse Sources : References and include PubChem entries and synthetic methodologies but lack peer-reviewed biological data.

Q & A

Q. What are the recommended synthetic routes for 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide?

Answer: The synthesis of this piperidine-carboxamide derivative typically involves multi-step reactions:

  • Step 1: Formation of the pyrimidine-piperidine core via nucleophilic substitution or coupling reactions. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or HATU may facilitate amide bond formation between the piperidine-4-carboxylic acid and the pyrimidine amine .
  • Step 2: Introduction of the pyrazole moiety using Suzuki-Miyaura coupling or palladium-catalyzed cross-coupling (e.g., with 1H-pyrazole-1-boronic acid) .
  • Step 3: Final purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: ethyl acetate/hexane) .

Key Reagents and Conditions:

StepReagents/ConditionsPurpose
1DCC, DIEA, DMFAmide coupling
2Pd(PPh₃)₄, K₂CO₃, DME/H₂OPyrazole coupling
3Silica gel chromatographyPurification

Q. How can researchers structurally characterize this compound?

Answer: Use a combination of spectroscopic and chromatographic methods:

  • 1H/13C NMR: Identify aromatic protons (δ 8.5–9.0 ppm for pyrimidine/pyrazole) and aliphatic signals (δ 2.5–4.0 ppm for piperidine). Methoxy groups appear as singlets near δ 3.8–4.0 ppm .
  • HPLC-MS: Confirm molecular weight (calculated: ~423.4 g/mol) and purity (>95% by UV detection at 254 nm) .
  • X-ray crystallography (if crystalline): Resolve piperidine chair conformation and intermolecular hydrogen bonds .

Q. What solvents and conditions are optimal for its purification?

Answer:

  • Recrystallization: Use ethyl acetate/hexane (1:3) for high-purity crystals.
  • Column Chromatography: Employ CH₂Cl₂:MeOH (95:5 to 85:15) gradients. Avoid polar protic solvents (e.g., water) to prevent hydrolysis of the methoxy group .

Q. How should researchers assess its purity for biological assays?

Answer:

  • HPLC: Use a C18 column (4.6 × 150 mm), 0.1% TFA in H₂O/MeCN gradient (10–90% MeCN over 20 min), flow rate 1 mL/min. Purity ≥95% is acceptable .
  • Elemental Analysis: Carbon/nitrogen ratios should match theoretical values (C: ~59.3%, N: ~23.1%) .

Advanced Research Questions

Q. How to design experiments to study its receptor binding or enzyme inhibition?

Answer:

  • Target Identification: Use computational docking (AutoDock Vina) with homology models of kinases or GPCRs, focusing on the pyrimidine and pyrazole motifs as potential binding anchors .
  • Biochemical Assays:
    • Kinase Inhibition: Measure IC₅₀ via ADP-Glo™ assay (Promega) at 10 µM–1 nM concentrations .
    • SPR (Surface Plasmon Resonance): Immobilize target proteins on CM5 chips to quantify binding kinetics (ka/kd) .

Q. How to address inconsistent bioactivity data across experimental replicates?

Answer: Apply Design of Experiments (DOE) principles:

  • Variables: Test pH (6.5–7.5), temperature (25–37°C), and solvent (DMSO vs. saline) in a factorial design .
  • Statistical Analysis: Use ANOVA to identify significant factors. For example, solubility in DMSO >95% is critical for consistent cellular uptake .

Q. What computational methods predict its metabolic stability or toxicity?

Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to calculate logP (~2.1), CYP450 inhibition (e.g., CYP3A4), and hERG cardiotoxicity risk .
  • MD Simulations (GROMACS): Simulate liver microsomal metabolism to identify vulnerable sites (e.g., methoxy group demethylation) .

Q. What strategies optimize Structure-Activity Relationship (SAR) studies?

Answer:

  • Analog Synthesis: Modify pyrazole substituents (e.g., replace 1H-pyrazol-1-yl with 1-methyl-pyrazol-4-yl) to enhance lipophilicity or target affinity .
  • Bioisosteric Replacement: Substitute the methoxy group with trifluoromethyl (CF₃) to improve metabolic stability .

Q. How to troubleshoot low yields in large-scale synthesis?

Answer:

  • Reaction Monitoring: Use in-situ FTIR to detect intermediate formation (e.g., amide carbonyl stretch at ~1650 cm⁻¹) .
  • Scale-Up Adjustments: Replace DMF with THF to simplify solvent removal. Optimize stoichiometry (1.2 eq. pyrazole boronic ester for coupling) .

Q. How to analyze its metabolic stability in preclinical models?

Answer:

  • In Vitro Assays: Incubate with liver microsomes (human/rat) at 37°C, quantify parent compound via LC-MS/MS over 60 min. Calculate t₁/₂ using non-compartmental analysis .
  • In Vivo PK: Administer IV/PO doses (10 mg/kg) to Sprague-Dawley rats; collect plasma samples at 0–24h. Use WinNonlin for bioavailability (F%) estimation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.